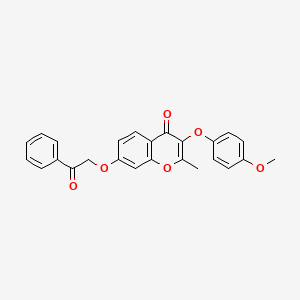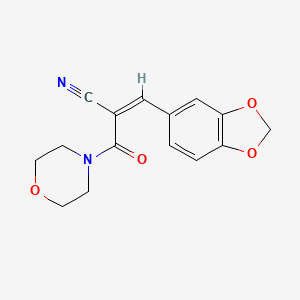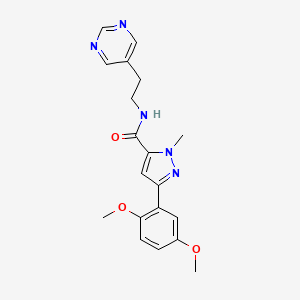![molecular formula C16H18N4O2 B2672258 1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione CAS No. 2320467-24-9](/img/structure/B2672258.png)
1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione is a complex organic compound that features a combination of phenyl, triazole, azetidine, and butanedione groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione typically involves multiple steps, including the formation of the triazole ring via “click” chemistry, which is a copper(I)-catalyzed azide-alkyne cycloaddition . The azetidine ring can be introduced through nucleophilic substitution reactions, and the butanedione moiety is often incorporated via aldol condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) catalysts for click chemistry.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine and butanedione groups.
4-phenyl-1H-1,2,3-triazole: Similar triazole structure but different substitution pattern.
1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: Contains a triazole ring with different substituents.
Uniqueness
1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and butanedione moiety differentiates it from other triazole derivatives, providing additional sites for chemical modification and enhancing its potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
1-phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(14-4-2-1-3-5-14)6-7-16(22)19-10-13(11-19)12-20-9-8-17-18-20/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGUWLLKLIBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)
![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)

![{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol](/img/structure/B2672184.png)
![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2672191.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
